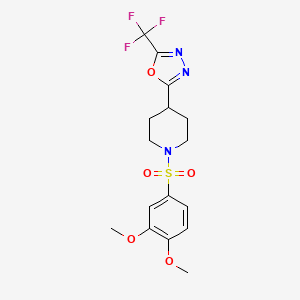

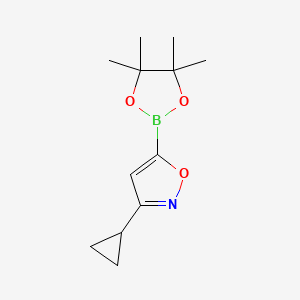

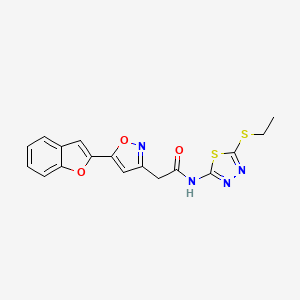

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a urea derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis Research on urea and thiourea derivatives demonstrates their significant role in chemical synthesis, showcasing their ability to undergo conformational adjustments and participate in the formation of complex molecular assemblies. For example, studies have explored the synthesis of flexible urea derivatives assessed for antiacetylcholinesterase activity, highlighting the impact of structural modification on biological activity (Vidaluc et al., 1995). Furthermore, investigations into non-racemic atropisomeric (thio)ureas have provided insights into their use as neutral enantioselective anion receptors for amino acid derivatives, offering a basis for understanding the interaction dynamics between such molecules and their biological targets (Roussel et al., 2006).

Molecular Interactions and Material Properties The study of urea-fluoride interactions has shed light on the nature of hydrogen bonding and the potential for proton transfer in molecular complexes, which is critical for designing materials with specific chemical properties (Boiocchi et al., 2004). Additionally, research on the guest exchange in dimeric capsules formed by tetra-urea calix[4]arenes reveals how the kinetics of guest exchange can be influenced by the structural elements of the host molecule, underscoring the importance of molecular design in creating responsive materials (Vatsouro et al., 2008).

Biological Applications and Mechanistic Insights The exploration of urea derivatives' cytokinin-like activity and their potential to enhance adventitious rooting has opened new avenues for agricultural and horticultural applications, demonstrating the utility of synthetic compounds in modulating plant growth and development (Ricci & Bertoletti, 2009). This area of research illustrates the broader implications of chemical synthesis in contributing to our understanding and manipulation of biological systems.

Propiedades

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-15(17-10-14-4-3-8-20-14)18-12-16(6-1-2-7-16)13-5-9-21-11-13/h5,9,11,14H,1-4,6-8,10,12H2,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGADIKOFMAPVHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NCC2CCCO2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2378268.png)

![N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2378270.png)

![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)

![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)

![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)